3-(9-Bromo-2-oxo-2lambda~5~-benzo[h]isoquinolin-6-yl)propanenitrile
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Overview
Description
3-(9-Bromo-2-oxo-2lambda~5~-benzo[h]isoquinolin-6-yl)propanenitrile is a chemical compound that belongs to the class of benzo[h]isoquinolines This compound is characterized by the presence of a bromine atom, an oxo group, and a propanenitrile group attached to the benzo[h]isoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(9-Bromo-2-oxo-2lambda~5~-benzo[h]isoquinolin-6-yl)propanenitrile typically involves multi-step organic reactions. One common method involves the bromination of a benzo[h]isoquinoline precursor, followed by the introduction of the oxo and propanenitrile groups through subsequent reactions. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure efficient synthesis. The process may include steps such as purification and crystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(9-Bromo-2-oxo-2lambda~5~-benzo[h]isoquinolin-6-yl)propanenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the compound can be substituted with other atoms or groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions, such as temperature and solvent, are optimized based on the specific reaction being performed.
Major Products
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield compounds with additional oxygen-containing functional groups, while substitution reactions may result in derivatives with different substituents.
Scientific Research Applications
3-(9-Bromo-2-oxo-2lambda~5~-benzo[h]isoquinolin-6-yl)propanenitrile has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 3-(9-Bromo-2-oxo-2lambda~5~-benzo[h]isoquinolin-6-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
3-(9-Bromo-2-oxo-2lambda~5~-benzo[h]isoquinolin-6-yl)propanenitrile can be compared with other similar compounds, such as:
3-(9-Bromo-3-oxo-2H,3H-benzo[h]isoquinolin-6-yl)propane-1-sulfonic acid: This compound has a sulfonic acid group instead of a nitrile group, which may result in different chemical and biological properties.
2-Benzyl-6-bromobenzo[de]isoquinoline-1,3-dione: This compound has a different substitution pattern on the benzo[h]isoquinoline core, leading
Properties
CAS No. |
919293-26-8 |
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Molecular Formula |
C16H11BrN2O |
Molecular Weight |
327.17 g/mol |
IUPAC Name |
3-(9-bromo-2-oxidobenzo[h]isoquinolin-2-ium-6-yl)propanenitrile |
InChI |
InChI=1S/C16H11BrN2O/c17-13-3-4-14-11(2-1-6-18)8-12-5-7-19(20)10-16(12)15(14)9-13/h3-5,7-10H,1-2H2 |
InChI Key |
DVRIJPUSVRTKRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C3C=C[N+](=CC3=C2C=C1Br)[O-])CCC#N |
Origin of Product |
United States |
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